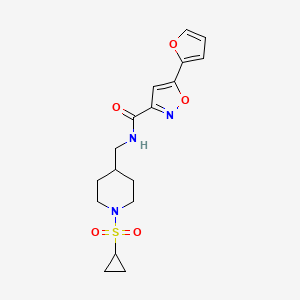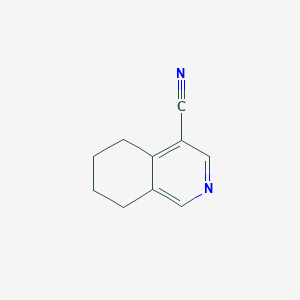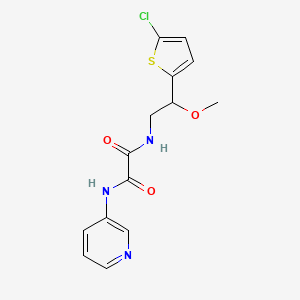
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide is a synthetic compound with a complex molecular structure. It possesses unique pharmacological properties that have piqued the interest of researchers in various fields, such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide typically involves several key steps:
Synthesis of 3,4-dihydroisoquinoline-2(1H)-yl intermediate: This can be achieved via the Pictet-Spengler reaction, which combines an aromatic aldehyde with an amine.
Formation of the 4-oxo-4H-pyran moiety: This part is usually synthesized through a multi-step reaction, involving the condensation of a diketone with an α-hydroxyester.
Coupling of the intermediate structures: The final step involves the coupling of the previously synthesized intermediates using standard amide bond formation techniques, such as the reaction of a carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production would scale up these lab-scale reactions with optimizations for cost efficiency and yield. This may involve continuous flow techniques, automated synthesis machines, and optimization of reaction conditions for the highest yield and purity.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: It can be oxidized to introduce additional oxygen-containing functionalities.
Reduction: It can be reduced to remove oxygen functionalities or reduce the double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Using hydrogen gas (H2) over a palladium (Pd) catalyst or sodium borohydride (NaBH4).
Substitution: Conditions like acidic or basic environments depending on the group being substituted, with common reagents including halides for nucleophilic substitutions.
Major Products
Oxidation: Formation of carboxylated or hydroxylated derivatives.
Reduction: Saturated derivatives or reduced oxygen content derivatives.
Substitution: Various substituted amides or ethers depending on the reaction conditions.
科学的研究の応用
Chemistry
Synthetic chemistry: As a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Potential inhibitor for enzymes due to its complex structure.
Probes: Used in biological assays to study protein interactions and cellular processes.
Medicine
Pharmacology: Potential therapeutic applications as it might interact with specific biological targets.
Drug design: Serves as a lead compound for developing new drugs.
Industry
Material science: Used in the development of new materials with specific properties.
Chemical sensors: Potential use in the design of sensors due to its reactivity.
作用機序
The mechanism of action involves the compound interacting with specific molecular targets within biological systems. This could include binding to enzymes or receptors, modulating their activity. The specific pathways could involve the inhibition of enzyme activity or modulation of receptor signaling pathways, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolines: Similar structure but different functional groups.
Pyran derivatives: Share the pyran ring structure but differ in substituents.
Phenethylamides: Have the phenethylamine structure but differ in additional groups.
Uniqueness
What sets 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide apart is its unique combination of functional groups and ring structures, giving it distinct reactivity and biological activity profiles. This makes it a valuable compound for diverse scientific research applications.
There you go—an exploration into the intriguing world of this compound, full of potential and complexities! What do you think?
特性
IUPAC Name |
2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c28-23-14-22(16-27-13-11-20-8-4-5-9-21(20)15-27)30-17-24(23)31-18-25(29)26-12-10-19-6-2-1-3-7-19/h1-9,14,17H,10-13,15-16,18H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWUODYTGYGQHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,5-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2403869.png)



![2-(4-methoxyphenoxy)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide](/img/structure/B2403873.png)
![6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2403874.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-methylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2403876.png)
![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2403890.png)
